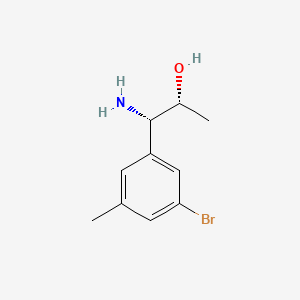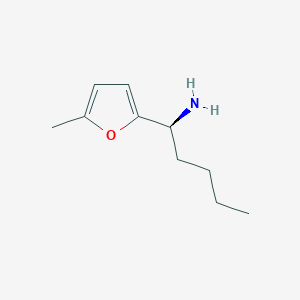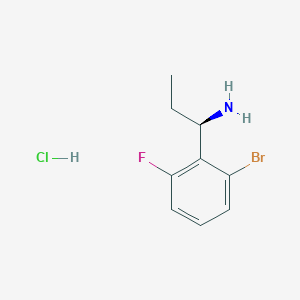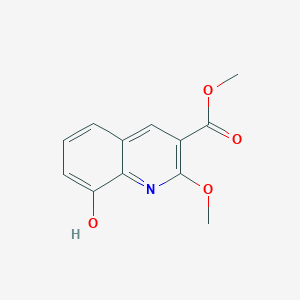
(S)-6-Bromo-7-chlorochroman-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-6-Bromo-7-chlorochroman-4-amine is a chiral organic compound that belongs to the class of chroman derivatives Chroman derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Bromo-7-chlorochroman-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination and chlorination of a chroman derivative, followed by amination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps such as crystallization or chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: (S)-6-Bromo-7-chlorochroman-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the formation of amine derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chroman-4-one derivatives, while reduction can produce amine derivatives with different substitution patterns.
科学的研究の応用
(S)-6-Bromo-7-chlorochroman-4-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and enzyme interactions.
Medicine: Research into its potential therapeutic effects includes studies on its use as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: The compound’s reactivity and stability make it suitable for use in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-6-Bromo-7-chlorochroman-4-amine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms in the structure can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may also interfere with cellular signaling pathways, resulting in various biological effects.
類似化合物との比較
6-Bromo-7-chlorochroman-4-ol: A similar compound with a hydroxyl group instead of an amine group.
6-Bromo-7-chlorochroman-4-one: A ketone derivative with similar halogen substitution.
6-Bromo-7-chlorochroman-4-carboxylic acid: A carboxylic acid derivative with similar halogen substitution.
Uniqueness: (S)-6-Bromo-7-chlorochroman-4-amine is unique due to its chiral nature and the presence of both bromine and chlorine atoms, which contribute to its distinct chemical reactivity and biological activity. The amine group also provides additional sites for chemical modification and interaction with biological targets.
特性
分子式 |
C9H9BrClNO |
|---|---|
分子量 |
262.53 g/mol |
IUPAC名 |
(4S)-6-bromo-7-chloro-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C9H9BrClNO/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4,8H,1-2,12H2/t8-/m0/s1 |
InChIキー |
PPPOKPVUYNYILR-QMMMGPOBSA-N |
異性体SMILES |
C1COC2=CC(=C(C=C2[C@H]1N)Br)Cl |
正規SMILES |
C1COC2=CC(=C(C=C2C1N)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3R)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15237813.png)

![(E)-(ethylcyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate)](/img/structure/B15237836.png)

![7-Bromo-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B15237842.png)
![(3S,7R)-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid](/img/structure/B15237845.png)



![3-([1,1'-Biphenyl]-4-YL)cyclopent-1-ene-1-carboxylic acid](/img/structure/B15237875.png)
![cis-2-(Tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-3A-carboxylic acid](/img/structure/B15237883.png)
